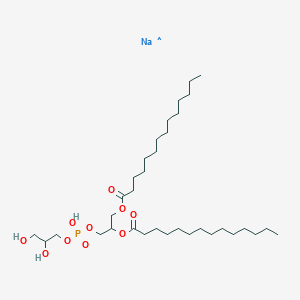
2'-Fluoro-4'-(trifluoromethyl)acetophenone
説明
Synthesis Analysis
2'-Fluoro-4'-(trifluoromethyl)acetophenone can be synthesized through various methods. One approach involves electrophilic fluorination of trimethylsilyl enol ethers of acetophenones using Selectfluor, leading to α-fluoroacetophenones with varying yields depending on the substituents' electronic properties (Fuglseth et al., 2008). Another method employs the coupling of 3′,5′-bis(trifluoromethyl)-2,2,2-trifluoroacetophenone with 4-nitrophenyl phenyl ether, catalyzed by trifluoromethanesulfonic acid, producing novel fluorinated aromatic diamine monomers (Yin et al., 2005).
Molecular Structure Analysis
The molecular structure of 2'-Fluoro-4'-(trifluoromethyl)acetophenone is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to an acetophenone backbone. This structure has been analyzed through various spectroscopic methods, including IR, 1HNMR, and X-ray diffractometry, providing insights into the compound's electronic configuration and molecular geometry (Ji-hua, 2008).
Chemical Reactions and Properties
2'-Fluoro-4'-(trifluoromethyl)acetophenone participates in a variety of chemical reactions. For example, its reaction with (trifluoromethyl)trimethylsilane leads to regioselective nucleophilic 1,4-trifluoromethylation, producing fluorinated analogs of natural compounds with high regioselectivity and good yields (Sosnovskikh et al., 2003). Another reaction involves its use in the synthesis of fluorinated benzophenones and related compounds through nucleophilic aromatic substitution, enhancing photostability and spectroscopic properties (Woydziak et al., 2012).
Physical Properties Analysis
The physical properties of 2'-Fluoro-4'-(trifluoromethyl)acetophenone, such as solubility, thermal stability, and mechanical strength, are influenced by its fluorinated structure. For instance, fluorinated polyimides derived from related compounds show good solubility in polar organic solvents, high thermal stability, and excellent mechanical properties, making them suitable for various applications (Yang et al., 2004).
Chemical Properties Analysis
The chemical properties of 2'-Fluoro-4'-(trifluoromethyl)acetophenone, such as reactivity and stability, are significantly affected by the presence of fluorine and trifluoromethyl groups. These groups can increase the compound's resistance to nucleophilic attack and its ability to participate in electrophilic and nucleophilic reactions, offering a versatile platform for the synthesis of various fluorinated organic molecules (Abraham et al., 1997).
科学的研究の応用
Fluoroalkylation in Aqueous Media
The advancement of aqueous fluoroalkylation has been significant over recent decades. Fluorine-containing functionalities are crucial in designing new pharmaceuticals, agrochemicals, and functional materials. The development of mild, environment-friendly fluoroalkylation reactions highlights a move towards sustainable chemistry. These reactions include trifluoromethylation, difluoromethylation, and other conversions under eco-friendly conditions, demonstrating the importance of catalytic systems and newly developed reagents for success in this area (Song et al., 2018).
C-F Bond Activation
C-F bond activation provides methodologies for synthesizing new fluorinated building blocks. The activation by various means, including Lewis acid and transition metals, paves the way for generating versatile non-fluorinated products. This review highlights recent advancements in C-F bond cleavage and further transformation of compounds bearing aliphatic fluorides, demonstrating the strategic importance of fluorine in synthetic chemistry (Shen et al., 2015).
Microbial Degradation of Polyfluoroalkyl Chemicals
The environmental biodegradability of polyfluoroalkyl chemicals, which can result in persistent and toxic perfluoroalkyl acids (PFAAs), is a critical area of study. Understanding microbial degradation pathways, half-lives, and the potential for defluorination can significantly impact environmental fate and ecotoxicological assessments of these chemicals (Liu & Avendaño, 2013).
Fluorescent Chemosensors
The development of fluorescent chemosensors based on specific chemical frameworks, like 4-methyl-2,6-diformylphenol (DFP), for detecting various analytes, showcases the role of fluorinated compounds in enhancing selectivity and sensitivity. This application is particularly relevant in bioimaging, diagnostics, and environmental monitoring, highlighting the versatility of fluorinated compounds in sensor technology (Roy, 2021).
Fluorinated Scaffolds for Drug Discovery
In antimalarial drug discovery, the incorporation of fluorine substituents into organic molecules leads to high potency against diseases. The review discusses the importance of fluorine in drug development, offering insights into how fluorinated scaffolds can be leveraged for creating new therapeutics (Upadhyay et al., 2020).
Fluorinated Alternatives to PFCAs and PFSAs
The transition to fluorinated alternatives due to environmental and health concerns associated with long-chain PFCAs and PFSAs is an area of active research. This study reviews fluorinated substances used in various applications, assessing their environmental releases, persistence, and human exposure. It highlights the need for further research to fill data gaps for meaningful risk assessments (Wang et al., 2013).
Safety and Hazards
The safety data sheet indicates that 2’-Fluoro-4’-(trifluoromethyl)acetophenone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable solid and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
作用機序
Target of Action
It’s known that this compound is used in various chemical reactions, suggesting that its targets could be a wide range of enzymes or receptors involved in these reactions .
Mode of Action
It’s known to participate in chemical reactions as a reagent . It’s plausible that the compound interacts with its targets by forming covalent bonds, leading to changes in the targets’ structure and function.
Biochemical Pathways
Given its chemical structure and reactivity, it’s likely that it participates in various biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
Given its chemical structure, it’s likely that it’s absorbed and distributed throughout the body, metabolized by the liver, and excreted via the kidneys .
Result of Action
It’s known to be used as a reagent in chemical reactions, suggesting that it may cause changes in the structure and function of its targets .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 2’-Fluoro-4’-(trifluoromethyl)acetophenone . For instance, it’s typically stored at ambient temperature, suggesting that it’s stable under these conditions .
特性
IUPAC Name |
1-[2-fluoro-4-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O/c1-5(14)7-3-2-6(4-8(7)10)9(11,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDXVWXLMGJVPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20153481 | |
| Record name | 2-Fluoro-4-(trifluoromethyl)acetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20153481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
122023-29-4 | |
| Record name | 2-Fluoro-4-(trifluoromethyl)acetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122023294 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Fluoro-4-(trifluoromethyl)acetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20153481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-Fluoro-4'-(trifluoromethyl)acetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-Azabicyclo[2.2.2]octane-3-carboximidamide, N-hydroxy-](/img/structure/B54733.png)

![3,3-Bis(methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]prop-2-EN-1-one](/img/structure/B54736.png)






